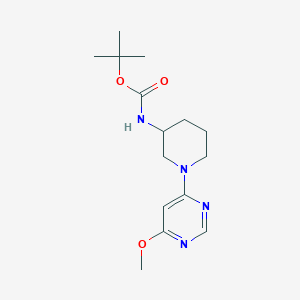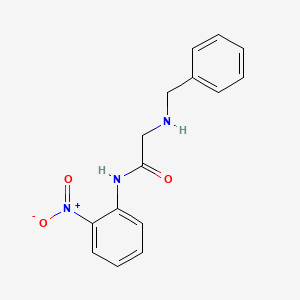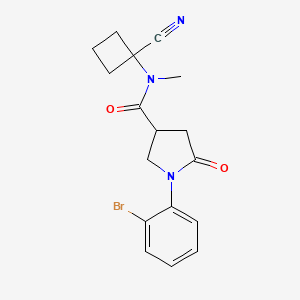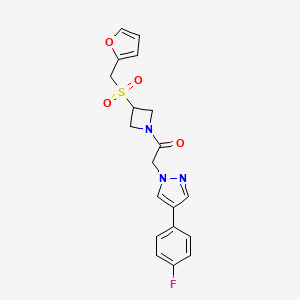
4-(4-methylphenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-methylphenyl)-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “4-(4-methylphenyl)-1H-pyrazole” were not found, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitution reactions, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-methylphenyl)-1H-pyrazole” would depend on its specific structure. Generally, pyrazoles are stable compounds. They are typically solids at room temperature and are soluble in common organic solvents .Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Antimicrobial Cotton Fabrics : Pyrazole-based compounds, including 4-(4-methylphenyl)-1H-pyrazole, have been used in chitosan liposomal emulsions for textile finishing, demonstrating antimicrobial potentials against bacterial strains like E. coli and Staphylococcus aureus. These applications suggest a potential for antimicrobial textiles (Nada et al., 2018).
Corrosion Inhibition
- Copper Alloy Corrosion Inhibition : Research has shown that pyrazole derivatives, including 4-(4-methylphenyl)-1H-pyrazole, are effective as corrosion inhibitors for copper alloy in certain environments. This highlights their utility in protecting metals from corrosion in industrial applications (Sayed et al., 2018).
Chemical Characterization and Analysis
- Spectroscopic and Quantum Chemical Studies : The compound 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole has been characterized using techniques like X-ray diffraction, IR-NMR spectroscopy, and quantum chemical computational methods. These studies are crucial for understanding the molecular structure and properties of pyrazole compounds (Inkaya et al., 2012).
Tautomerism Studies
- Study of NH-pyrazoles Tautomerism : Research on NH-pyrazoles, including variants of 4-(4-methylphenyl)-1H-pyrazole, has provided insights into their structural tautomerism, both in solution and in solid states. This is significant for understanding the chemical behavior of these compounds (Cornago et al., 2009).
Pharmaceutical Applications
- Identification of Protein Kinase Inhibitors : In the search for novel inhibitors of protein kinase B, a derivative of 5-methyl-4-phenyl-1H-pyrazole was identified. This showcases the potential use of pyrazole derivatives in the development of therapeutic agents (Saxty et al., 2007).
Synthesis and Characterization
- Synthesis of Derivatives for Anticancer Applications : Research has been conducted on the synthesis of 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates for synthesizing biologically active compounds, particularly in cancer treatment (Liu et al., 2017).
Miscellaneous Applications
- Inhibitors in Acidic Media : Pyrazole derivatives have been studied for their inhibitory effects on the corrosion of pure iron in acidic media. This research points to potential industrial applications in metal protection (Chetouani et al., 2005).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as synthetic cathinones and β-ketoamphetamines, are known to interact with the central nervous system . They are known to stimulate the human trace amine-associated receptor 1 (TAAR1), a property shared with amphetamines .
Mode of Action
Based on its structural similarity to synthetic cathinones and β-ketoamphetamines, it may act as a central nervous system stimulant . These substances are known to induce psychoactive effects and hallucinations .
Biochemical Pathways
Similar compounds have been associated with the stimulation of the central nervous system, resulting in psychoactive effects .
Pharmacokinetics
Similar compounds like mephedrone are known to demonstrate solubility in water and other polar solvents, facilitating its dissolution for various applications .
Result of Action
Similar compounds like mephedrone are known to cause a range of physiological effects, including elevated blood pressure and heart rate, hyperthermia, increased glucose levels, heightened gastrointestinal motility, and increased levels of cortisol, acth, oxytocin, prolactin, β-endorphin, growth hormone, adrenaline, norepinephrine, and histamine .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-11-12-7-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZWBOTTBCWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-1H-pyrazole | |
CAS RN |
111016-46-7 |
Source


|
| Record name | 4-(4-methylphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2854040.png)
![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2854041.png)

![(3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B2854045.png)
![5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)
![N-[(2-methyl-4-thiazolyl)methyl]-4-phenoxybenzenesulfonamide](/img/structure/B2854049.png)


![2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2854053.png)
![3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854054.png)


